Tert-butyl 4-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate

Piperazine chemistry Stereochemical purity Regioselective synthesis

Procurement teams should specify CAS 1121596-68-6 to obtain the regiochemically unambiguous 4-aryl isomer. Unlike the 3-substituted analog (CAS 886770-31-6), this achiral building block eliminates chiral resolution costs and features a CNS-compatible profile (XLogP3 2.6, TPSA 60.5 Ų, zero H-bond donors). Its Boc-protected piperazine nitrogen serves as an orthogonal handle for TFA/DCM deprotection, enabling clean incorporation into PROTACs and ADCs without side-chain interference. The enhanced lipophilicity also facilitates fluorous-phase purification in multistep syntheses.

Molecular Formula C18H28N2O5
Molecular Weight 352.431
CAS No. 1121596-68-6
Cat. No. B2852597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate
CAS1121596-68-6
Molecular FormulaC18H28N2O5
Molecular Weight352.431
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C18H28N2O5/c1-18(2,3)25-17(21)20-9-7-19(8-10-20)13-11-14(22-4)16(24-6)15(12-13)23-5/h11-12H,7-10H2,1-6H3
InChIKeyTUJPSSQCSWJPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 4-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate (CAS 1121596-68-6): Procurement-Ready Overview of a Regiochemically Defined Boc-Protected Piperazine Building Block


Tert-butyl 4-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate (CAS 1121596-68-6) is a differentially protected, achiral piperazine derivative [1]. The compound is defined by a regiochemically unambiguous 4-aryl substitution on a Boc‑protected piperazine core, carrying the privileged 3,4,5‑trimethoxyphenyl pharmacophore commonly found in tubulin‑targeting agents and kinase inhibitors [2]. Its computed physicochemical profile—XLogP3 2.6, zero hydrogen‑bond donors, and topological polar surface area (TPSA) 60.5 Ų—distinguishes it sharply from the corresponding 3‑substituted isomer and supports its preferential use as a lipophilic, CNS‑compatible intermediate in multistep medicinal chemistry syntheses [1].

Why Generic Substitution Fails for Tert‑Butyl 4-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate: Regiochemical, Stereochemical, and Physicochemical Arguments Against Using Close Analogs


In‑class substitution of this building block with close structural analogs—such as the 3‑substituted isomer (CAS 886770‑31‑6) or the Boc‑deprotected free base (CAS 38869‑07‑7)—introduces quantifiable liabilities across multiple dimensions. The 3‑isomer exhibits an undefined stereocenter (PubChem undefined stereocenter count = 1) and higher hydrogen‑bond donor count (1 vs. 0), altering both synthetic reproducibility and downstream pharmacokinetic predictions [1]. The free base lacks the Boc‑protecting group, rendering it vulnerable to premature reactivity and side‑chain interference during iterative coupling reactions [2]. These differences are not cosmetic; they translate into divergent LogP, TPSA, and H‑bond profiles that directly govern compound selection in fragment‑based screening, parallel library synthesis, and preclinical lead optimisation [1].

Product‑Specific Quantitative Evidence Guide for Tert‑Butyl 4-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate Selection


Regiochemical Purity: Quantified Stereochemical Advantage Over the 3‑Substituted Isomer

The target 4‑substituted isomer is achiral, exhibiting zero undefined stereocenters, whereas the commercially available 3‑substituted isomer (CAS 886770‑31‑6) carries one undefined stereocenter [1]. This fundamental difference eliminates the need for chiral separation, reduces cost‑of‑goods for scale‑up, and removes enantiomeric variability from biological data [1].

Piperazine chemistry Stereochemical purity Regioselective synthesis

Lipophilicity and Permeability Profile: Higher Computed XLogP3 Versus the 3‑Isomer

The 4‑substituted compound has a computed XLogP3 of 2.6, which is 0.7 log units higher than the 1.9 value of the 3‑isomer [1]. This difference, combined with a lower topological polar surface area (60.5 Ų vs. 69.3 Ų) and an additional hydrogen‑bond donor (0 vs. 1), predicts superior passive membrane permeability and CNS penetration potential for the 4‑isomer [1].

Physicochemical properties CNS drug design Permeability prediction

Boc‑Protection Stability: Quantified Protection Advantage Over the Free Piperazine Analog

The tert‑butoxycarbonyl (Boc) group in the target compound provides robust N‑protection that withstands common reaction conditions (e.g., palladium‑catalyzed couplings, alkylations) and is selectively cleavable under mild acidic conditions (TFA, HCl/dioxane) with near‑quantitative yields [1]. In contrast, the unprotected analog 1‑(3,4,5‑trimethoxyphenyl)piperazine (CAS 38869‑07‑7) carries a nucleophilic secondary amine that can participate in off‑target reactions, leading to lower product yields and more complex purification .

Protecting group strategy Orthogonal synthesis Solid‑phase peptide synthesis

Pharmacophoric Alignment: Preferential Scaffold for Tubulin‑Binding Agents

The 3,4,5‑trimethoxyphenyl (TMP) moiety is a validated pharmacophore for tubulin binding; the 4‑arylpiperazine‑1‑carboxylate scaffold places the TMP group in a spatial orientation that mimics the colchicine‑binding pose [1]. Regiochemical integrity at the 4‑position is critical: literature on structurally related 4‑(3,4,5‑trimethoxyphenyl)piperazine conjugates reports antiproliferative IC₅₀ values in the low nanomolar range (IC₅₀ = 190 nM for a combretastatin A‑4–piperazine hybrid) [2], while the 3‑substituted isomers are generally less potent due to altered geometry.

Tubulin polymerization Antiproliferative agents Colchicine site inhibitors

Kinase‑Inhibitor Scaffold Geometry: Enforcing Optimal Confirmation for ACVR1/ALK2 Binding

The 4‑substituted piperazine fragment is a key building block for ACVR1 (ALK2) kinase inhibitors like LDN‑213844 [1]. The 4‑arylpiperazine geometry is essential for maintaining the planar alignment required for binding in the kinase hinge region; the 3‑isomer places the aryl group in a position that likely introduces steric clashes within the ATP‑binding pocket [1].

Kinase inhibitors ACVR1 Bone morphogenetic protein receptor

Best Research and Industrial Application Scenarios for Tert‑Butyl 4-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate


Achiral Building Block for CNS‑Oriented Fragment Libraries and High‑Throughput Synthesis

Because the 4‑isomer is achiral (zero undefined stereocenters) and exhibits a CNS‑favourable computed lipophilicity profile (XLogP3 = 2.6, TPSA = 60.5 Ų), it is ideally suited for automated parallel synthesis of CNS‑focused compound libraries. Procurement teams can avoid the additional costs and analytical complexity associated with chiral resolution required for the 3‑isomer [1].

Boc‑Protected Intermediate for Selective Late‑Stage Functionalisation in PROTAC and ADC Synthesis

The Boc‑protected piperazine nitrogen serves as a latent handle that can be deprotected orthogonally under mild acidic conditions (TFA/DCM) and subsequently coupled to linker moieties. This enables the 4‑(3,4,5‑trimethoxyphenyl)piperazine scaffold to be installed as the target‑binding head in PROTACs or antibody‑drug conjugates (ADCs) without competing side reactions [1].

Pharmacophoric Core for Tubulin‑Targeting and Kinase‑Inhibitor Lead Scaffolds

The 4‑(3,4,5‑trimethoxyphenyl)piperazine architecture is the verified outcome of structure‑based design efforts targeting the colchicine site of tubulin and the ACVR1 kinase family. Substituting the 4‑isomer for the 3‑isomer ensures that the pharmacophore retains the correct spatial orientation to engage validated biological targets in accordance with published co‑crystal structures and potency data [2][3].

Orthogonal Tag for Solid‑Phase and Fluorous‑Phase Synthesis Protocols

The combination of the Boc‑protecting group and the lipophilic 3,4,5‑trimethoxyphenyl substituent confers sufficient hydrophobicity to enable fluorous‑phase purification or solid‑phase immobilisation, simplifying the isolation of intermediates in multistep routes. The higher LogP of the 4‑isomer relative to the 3‑isomer further enhances partitioning in fluorous‑organic biphasic systems [1].

Quote Request

Request a Quote for Tert-butyl 4-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.